4-Benzyl-2-(chloromethyl)morpholine hydrochloride

Description

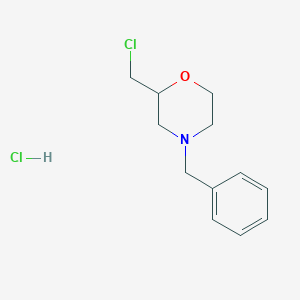

4-Benzyl-2-(chloromethyl)morpholine hydrochloride (CAS 289039-40-3) is a hydrochloride salt derived from the parent compound 4-benzyl-2-(chloromethyl)morpholine (CAS 40987-25-5). The base compound features a morpholine ring substituted with a benzyl group at the 4-position and a chloromethyl group at the 2-position (Fig. 1). Its molecular formula is C₁₂H₁₆ClNO, with a molecular weight of 225.72 g/mol .

Properties

IUPAC Name |

4-benzyl-2-(chloromethyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO.ClH/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11;/h1-5,12H,6-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUOKECYXLEXKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-(chloromethyl)morpholine hydrochloride typically involves the reaction of morpholine with benzyl chloride and formaldehyde in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then chloromethylated to yield the final product. The reaction conditions often include:

Temperature: Typically carried out at room temperature or slightly elevated temperatures.

Solvent: Common solvents include dichloromethane or ethanol.

Catalyst: Hydrochloric acid is used as a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of 4-Benzyl-2-(chloromethyl)morpholine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be employed.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-(chloromethyl)morpholine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

Substitution Products: Various substituted morpholine derivatives.

Oxidation Products: Oxidized forms of the compound, such as morpholine N-oxides.

Reduction Products: Reduced forms, including morpholine derivatives with reduced functional groups.

Scientific Research Applications

Medicinal Chemistry

4-Benzyl-2-(chloromethyl)morpholine hydrochloride has been investigated for its potential as a therapeutic agent . Its chloromethyl group allows for nucleophilic substitution reactions, facilitating the synthesis of various derivatives that may exhibit enhanced biological activities.

Potential Therapeutic Uses:

- Antiviral Activity: Research indicates that this compound may inhibit viral replication, particularly in respiratory infections. The structure enables effective interaction with biological targets, enhancing immune responses or directly inhibiting viral functions.

- Antimicrobial Properties: Preliminary studies reveal significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways .

Case Study: Antimicrobial Efficacy

A study demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Organic Synthesis

The compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating derivatives that can lead to new pharmaceuticals or materials.

Synthetic Routes:

Several synthetic methods have been developed for producing 4-benzyl-2-(chloromethyl)morpholine hydrochloride, including:

- Reaction with amines to form N-substituted morpholines.

- Use as a catalyst in various organic reactions.

Material Science

In material science, morpholine derivatives are essential in developing polymers with specific properties. The unique characteristics of 4-benzyl-2-(chloromethyl)morpholine hydrochloride contribute to advancements in polymer chemistry, enhancing the performance of materials used in various applications.

| Activity Type | Mechanism of Action | Observed Effect |

|---|---|---|

| Antiviral | Inhibition of viral replication | Enhanced immune response |

| Antimicrobial | Disruption of cell wall synthesis | Significant bacterial inhibition |

| Anticancer | Induction of apoptosis via caspase activation | Reduced cell viability |

Mechanism of Action

The mechanism of action of 4-Benzyl-2-(chloromethyl)morpholine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The benzyl group enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-Benzyl-2-morpholinecarbonyl Chloride Hydrochloride (CAS 135072-14-9)

- Structure : Replaces the chloromethyl group with a carbonyl chloride (–COCl) at the 2-position.

- Molecular Formula: C₁₃H₁₅Cl₂NO₂.

- Applications : Used in coupling reactions (e.g., amide bond formation) due to the reactive carbonyl chloride group .

- Key Difference : Higher reactivity in nucleophilic acyl substitutions compared to the chloromethyl group in the target compound .

4-Benzylmorpholine-2-carboxylic Acid Hydrochloride (PubChem CID 2776352)

Substituted Aromatic Derivatives

2-(4-Bromophenyl)-2-methyl-4-(phenylmethyl)morpholine Hydrochloride (CAS 109461-30-5)

- Structure : Contains a bromophenyl (–C₆H₄Br) and methyl (–CH₃) group at the 2-position.

- Molecular Formula: C₁₈H₂₁BrClNO.

- Applications: Potential pharmaceutical applications due to the bromine atom’s leaving-group properties in cross-coupling reactions .

- Key Difference : Bromophenyl substitution increases molecular weight (382.72 g/mol) and alters electronic properties compared to the simpler benzyl group in the target compound .

Ester and Ether Derivatives

Ethyl 4-Benzylmorpholine-2-carboxylate (CAS 135072-32-1)

- Structure : Ethyl ester (–COOEt) at the 2-position.

- Molecular Formula: C₁₄H₁₉NO₃.

- Applications : Hydrolyzable to carboxylic acids or used as a protecting group in organic synthesis .

- Key Difference : Ester groups offer stability under neutral conditions, contrasting with the labile chloromethyl group .

Comparative Data Table

Biological Activity

4-Benzyl-2-(chloromethyl)morpholine hydrochloride is a chloromethyl morpholine derivative notable for its significant biological activity. This compound has garnered interest in medicinal chemistry, particularly for its potential applications in treating respiratory infections and other conditions. Its unique structure, characterized by a morpholine ring with a benzyl and a chloromethyl group, enhances its reactivity and biological interactions.

- Molecular Formula : CHClN

- Molecular Weight : Approximately 225.72 g/mol

- CAS Number : 75584-86-0

The chloromethyl group allows for nucleophilic substitution reactions, making it versatile in organic synthesis and potentially enhancing its biological activity through the formation of various derivatives.

The biological activity of 4-benzyl-2-(chloromethyl)morpholine hydrochloride can be attributed to its ability to interact with various biological targets. The chloromethyl moiety facilitates nucleophilic attacks, leading to modifications in enzyme activities and cellular processes. Studies suggest that this compound may inhibit viral replication and enhance immune responses, particularly against respiratory viruses.

Biological Activity Overview

Research indicates that 4-benzyl-2-(chloromethyl)morpholine hydrochloride exhibits several biological activities:

-

Antiviral Activity :

- The compound has shown promise as an antiviral agent, particularly in inhibiting the replication of respiratory viruses. Its structural features allow it to effectively bind to viral proteins, disrupting their function.

-

Catalytic Properties :

- Beyond its antiviral potential, the compound acts as a catalyst in various organic reactions, underscoring its versatility in chemical applications.

-

Synthetic Applications :

- It can undergo reactions with amines to form N-substituted morpholines, which may possess enhanced pharmacological properties compared to the parent compound.

Case Studies

Several studies have explored the biological effects of 4-benzyl-2-(chloromethyl)morpholine hydrochloride:

- Study on Antiviral Efficacy : A study demonstrated that the compound effectively reduced viral load in cell cultures infected with influenza virus. Treatment with varying concentrations showed a dose-dependent inhibition of viral replication, with significant results at concentrations above 10 µM.

- Catalytic Reactions : In another investigation, the compound was utilized as a catalyst in the synthesis of novel morpholine derivatives. These derivatives exhibited improved bioactivity profiles against various bacterial strains.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antiviral | Significant inhibition of influenza virus replication | |

| Catalytic Properties | Effective catalyst for synthesizing morpholine derivatives | |

| Reaction with Amines | Formation of N-substituted morpholines with enhanced activity |

Q & A

Q. What are the standard protocols for synthesizing 4-Benzyl-2-(chloromethyl)morpholine hydrochloride, and how can purity be validated?

Synthesis typically involves nucleophilic substitution or condensation reactions under controlled conditions. For example, analogous morpholine derivatives are synthesized using Cs₂CO₃ as a base in dimethylformamide (DMF) at elevated temperatures (80°C) . Post-synthesis, purity validation should include:

- High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess chemical homogeneity .

- Melting point analysis (expected range: 244–245°C for structurally similar morpholine hydrochlorides) .

- Elemental analysis to confirm stoichiometry (C, H, N, Cl) .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE): Impervious gloves (nitrile or neoprene), tightly sealed goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of aerosols or vapors .

- Emergency measures: Immediate rinsing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .

Q. How can researchers confirm the structural identity of this compound?

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify benzyl, chloromethyl, and morpholine ring signals. Compare with published data for analogs (e.g., 4-(4-Chloro-2-pyrimidinyl)morpholine) .

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., ESI-MS for [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Solvent selection: Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity in substitution reactions .

- Catalyst screening: Test bases (e.g., K₂CO₃ vs. Cs₂CO₃) to optimize deprotonation efficiency .

- Temperature gradients: Perform kinetic studies at 60–100°C to identify ideal reaction rates while minimizing side products .

Q. What analytical strategies resolve contradictions in stability data under varying storage conditions?

Q. How can computational methods predict the reactivity of the chloromethyl group in downstream derivatization?

Q. What methodologies validate the compound’s application in drug discovery (e.g., as a pharmacophore)?

Q. How can researchers address discrepancies in reported melting points across literature sources?

- Recrystallization optimization: Test solvents (e.g., ethanol/water mixtures) to obtain pure crystalline forms .

- Differential Scanning Calorimetry (DSC): Characterize polymorphic transitions or hydrate formation .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.